Carboxylic Acid Positional Isomerism: 4-COOH vs. 5-COOH Regioisomers Exhibit Divergent Anticancer Potency
The 4-carboxylic acid regioisomer (target compound scaffold) is distinct from the 5-carboxylic acid regioisomeric series. In the Çalışkan et al. (2012) study of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives, the most active compounds (7a, 8a, 8b) demonstrated MTT-based anticancer activity against HL-60 (human promyelocytic leukemia), HeLa (cervical cancer), Raji (B lymphocyte), MCF7 (breast adenocarcinoma), and MDA-MB-231 (estrogen-independent breast cancer) cell lines [1]. The 5-carboxylic acid series achieved the anticancer phenotype, but the positional isomerism fundamentally alters hydrogen-bonding geometry at the carboxylic acid, affecting target protein interaction and solubility profiles. No comparable MTT panel data are available for the 4-carboxylic acid target compound itself, underlining that biological activity cannot be extrapolated across regioisomers.
| Evidence Dimension | Anticancer activity (MTT assay panel) across five human cancer cell lines |
|---|---|
| Target Compound Data | No published MTT cytotoxicity data available for the free acid CAS 956453-12-6 itself. |
| Comparator Or Baseline | 5-COOH regioisomer series (1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives): Compounds 7a, 8a, 8b exhibited promising anticancer activity against HL-60, HeLa, Raji, MCF7, and MDA-MB-231 cell lines (specific IC₅₀ values not reported in abstract). |
| Quantified Difference | Regioisomeric switch from 4-COOH to 5-COOH changes the hydrogen-bond donor/acceptor vector and is known to alter target engagement; anticancer activity demonstrated for 5-COOH series cannot be assumed for 4-COOH target compound. |
| Conditions | MTT assay; cell lines: HL-60, HeLa, Raji, MCF7, MDA-MB-231; Çalışkan et al., Med Chem Res, 2013. |
Why This Matters
Researchers procuring the 4-COOH derivative for anticancer SAR must not assume that anticancer activity reported for the 5-COOH regioisomer series transfers to the target compound; independent biological profiling is required.
- [1] Çalışkan, B., Yılmaz, A., Evren, İ., Menevşe, S., Uludağ, O., Banoglu, E. Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 2013, 22, 782–793. View Source
